7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenyl group, and a dimethylpyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.
Attachment of the benzylpiperazine moiety: This is usually done through nucleophilic substitution reactions, where the benzylpiperazine is introduced to the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, where different substituents can be introduced.
Hydrolysis: Under acidic or basic conditions, hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The pyrazolo[1,5-a]pyrimidine core is crucial for the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine: This compound has a tert-butyl group instead of dimethyl groups, which may affect its reactivity and binding properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound features nitro groups, making it more suitable for applications requiring high thermal stability and energetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26ClN5 |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-6-4-3-5-7-20)31-25(27-18)19(2)24(28-31)21-8-10-22(26)11-9-21/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
HXTVOZLBCUYFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.